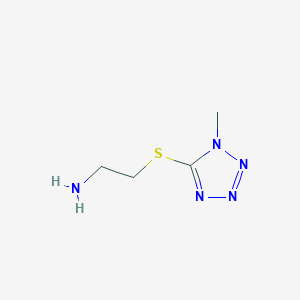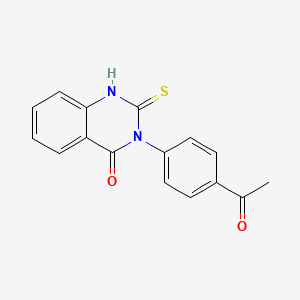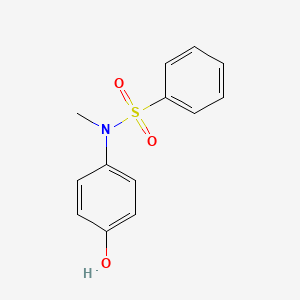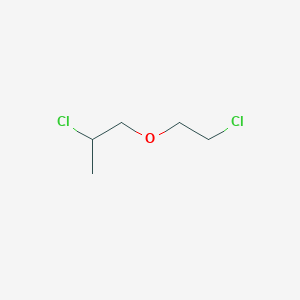
1,5-difenil-1H-pirazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the empirical formula C18H16N2O2 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
A series of pyrazole derivatives, including ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, can be synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis
The asymmetric unit of the compound contains two independent molecules (A and B). In molecule A, the pyrazole ring is inclined at angles of 48.86 (6) and 60.80 (6)° with respect to the two phenyl rings. The corresponding angles for molecule B are 46.86 (6) and 58.63 (6)° .Physical And Chemical Properties Analysis
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is a solid substance . Its molecular weight is 292.33 .Aplicaciones Científicas De Investigación
Química Medicinal
Los pirazoles, incluido el 1,5-difenil-1H-pirazol-4-carboxilato de etilo, tienen una amplia gama de aplicaciones en química medicinal . Se utilizan como andamios en la síntesis de productos químicos bioactivos . Los pirazoles tienen diversas actividades biológicas, que abarcan roles como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos .
Descubrimiento de fármacos
En el campo del descubrimiento de fármacos, los pirazoles son muy apreciados. La estructura única de los pirazoles, caracterizada por una estructura heterocíclica de cinco miembros que presenta dos átomos de nitrógeno adyacentes, sirve como elemento central . Esto los convierte en un marco versátil en varios sectores de la industria química, incluida la medicina .
Agroquímica
Los pirazoles también se utilizan en agroquímica . Las propiedades específicas de los pirazoles los hacen útiles en el desarrollo de nuevos agroquímicos .
Química de coordinación
En química de coordinación, los pirazoles se utilizan a menudo debido a su capacidad de actuar como ligandos . Su estructura les permite formar complejos con varios metales .
Química organometálica
Los pirazoles tienen aplicaciones en química organometálica . Pueden formar compuestos organometálicos, que se utilizan en diversas reacciones químicas .
Síntesis orgánica
El 1H-pirazol-4-carboxilato de etilo se utiliza en la preparación de derivados del ácido isoxazol-4-carboxílico e isoxazol-3,5-dicarboxamidas . Actúa como intermedio en la síntesis orgánica .
Mecanismo De Acción
Mode of Action
Pyrazole derivatives, in general, are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound interacts with .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Análisis Bioquímico
Biochemical Properties
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, affecting neural transmission. Additionally, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate has shown potential in modulating the activity of other enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Cellular Effects
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neural transmission. Additionally, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as enhanced antioxidant activity and improved neural function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For example, the compound can modulate the activity of enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate exhibits specific subcellular localization patterns that influence its activity . The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses .
Propiedades
IUPAC Name |
ethyl 1,5-diphenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-19-20(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBJQDUHQJKJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396098 | |
| Record name | ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53561-07-2 | |
| Record name | ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1622390.png)

![N-(Pyridin-2-yl)benzo[d]oxazol-2-amine](/img/structure/B1622393.png)



![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B1622398.png)



![2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol](/img/structure/B1622407.png)

